undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate
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Overview
Description
Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate is a complex organic compound with a molecular formula of C48H95NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the esterification of undecanoic acid with heptadecan-9-ol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate. This intermediate is then reacted with 2-hydroxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical formulations.
Biology: Investigated for its potential as a lipid-based drug delivery system due to its amphiphilic nature.
Medicine: Explored for its role in targeted drug delivery and controlled release systems.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate involves its interaction with biological membranes and molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Heptyl 10-[(2-hydroxyethyl)(10-oxo-10-(tridecan-7-yloxy)decyl)amino]decanoate
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate
Uniqueness
Undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate stands out due to its specific combination of long hydrocarbon chains and functional groups, which confer unique properties such as enhanced solubility in both aqueous and organic solvents. This makes it particularly suitable for applications in drug delivery and industrial formulations.
Properties
Molecular Formula |
C50H99NO5 |
---|---|
Molecular Weight |
794.3 g/mol |
IUPAC Name |
undecyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate |
InChI |
InChI=1S/C50H99NO5/c1-4-7-10-13-16-17-24-31-38-47-55-49(53)41-34-27-20-18-22-29-36-43-51(45-46-52)44-37-30-23-19-21-28-35-42-50(54)56-48(39-32-25-14-11-8-5-2)40-33-26-15-12-9-6-3/h48,52H,4-47H2,1-3H3 |
InChI Key |
RIIJVRMUANGILV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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